20-羟基白三烯B4

描述

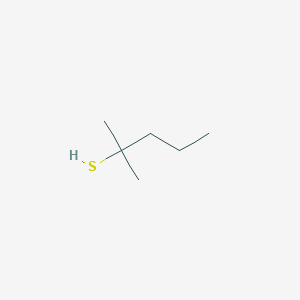

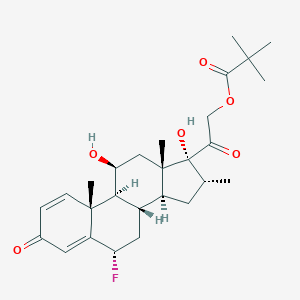

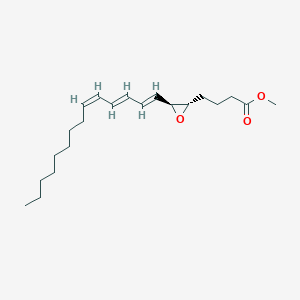

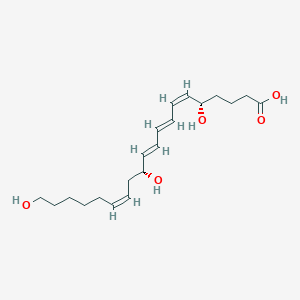

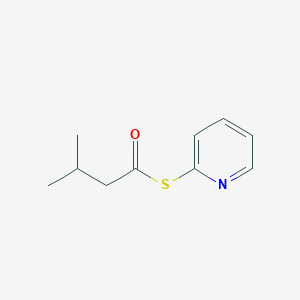

20-Hydroxy-leukotriene B4 is the 20-hydroxy derivative of leukotriene B4. It has a role as a human metabolite and a mouse metabolite . It is functionally related to a leukotriene B4 .

Synthesis Analysis

Leukotriene B4 (LTB4) is synthesized on the nuclear envelope by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase from arachidonic acid, which is released from phospholipids by cytosolic phospholipase A2 (cPLA2) . LTB4 is then packaged along with its synthesizing enzymes into vesicles, which bud off from the nuclear envelope, and are ultimately secreted as exosomes from activated neutrophils, macrophages, and dendritic cells .Molecular Structure Analysis

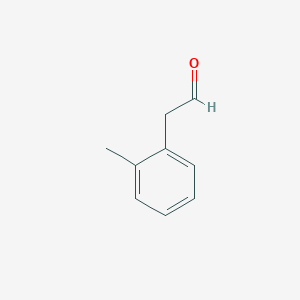

The molecular formula of 20-Hydroxy-leukotriene B4 is C20H32O5 . The IUPAC name is (5 S ,6 Z ,8 E ,10 E ,12 R ,14 Z )-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid . The molecular weight is 352.5 g/mol .Chemical Reactions Analysis

20-Hydroxy-leukotriene B4 and 20-COOH-LTB4 inhibit all of the LTB4-mediated neutrophil responses tested (migration, degranulation, leukotriene biosynthesis) .Physical And Chemical Properties Analysis

The Km of the 20-hydroxylase for [3H]LTB4 at its optimal pH of 7.5 was 0.22 +/- 0.08 microM (mean +/- SD, n = 4) and the Vmax was 48 +/- 11 pmol/min X mg of protein (mean +/- SD, n = 4) .科研应用

在炎症和癌症中的作用

细胞色素P450酶,包括CYP4A11、CYP4F2和CYP4F3B,参与花生四烯酸的ω-羟基化,形成20-HETE等代谢产物,影响肿瘤进展、血管生成和血压调节。具体来说,髓样组织中的CYP4F3A催化白三烯B4(LTB4)的ω-羟基化,形成20-羟基白三烯B4,这一过程对炎症反应调节至关重要。这种失活机制对于炎症管理和癌症进展至关重要(Johnson, Edson, Totah, & Rettie, 2015)。

皮肤细胞中的失活途径

20-羟基化代表皮肤中一个重要的CYP依赖性白三烯B4(LTB4)失活途径。这种途径受维甲酸诱导,调节着前炎症脂质的组织水平,突显了其在皮肤内炎症调节中的潜力。人类表皮角质细胞中CYP4F3A将LTB4转化为20-OH LTB4,凸显了其在皮肤层面控制炎症反应中的重要性(Du, Yin, Morrow, Strobel, & Keeney, 2009)。

代谢综合征和减重

一项研究调查了多形核中性粒细胞对LTB4及其代谢产物(包括20-羟基-LTB4)的产生情况,发现具有代谢综合征(MetS)特征的受试者LTB4和20-羟基-LTB4的产生量较低。减重干预导致LTB4和20-羟基-LTB4的产生增加,暗示了MetS、炎症和LTB4代谢之间的联系(Tsai, Beilin, Puddey, Croft, & Barden, 2007)。

人体受试者中的代谢产物

对人体中白三烯B4(LTB4)的代谢进行研究,通过尿液分析确定了几种代谢产物,包括20-羧基-LTB4和20-羟基-LTB4。这项研究为LTB4的体内生物转化提供了见解,为评估LTB4生物合成和5-脂氧酶途径激活的潜在生物标志物提供了可能(Berry, Borgeat, Gosselin, Flamand, & Murphy, 2003)。

未来方向

A genetically encoded sensor for visualizing leukotriene B4 gradients in vivo has been developed, which shows high sensitivity, specificity, and a robust fluorescence increase in response to LTB4 without affecting downstream signaling pathways . This tool can be used to measure ex vivo LTB4 production of murine neutrophils and allows the real-time visualization of both exogenously applied and endogenously produced LTB4 gradients . This serves as a broadly applicable tool for analyzing LTB4 dynamics in various experimental systems and model organisms .

性质

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJFJXLGRSTECQ-PSPARDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316948 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

20-Hydroxy-leukotriene B4 | |

CAS RN |

79516-82-8 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)